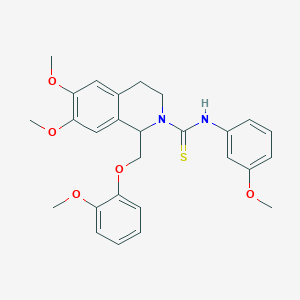
6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C27H30N2O5S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C27H29N1O5S, with a molecular weight of approximately 447.531 g/mol. The structure features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties.
Target Receptors:
This compound primarily acts as a positive allosteric modulator of the NMDA receptor subunits NR2C and NR2D. Its modulation of these receptors influences synaptic plasticity and neuronal excitability, which are crucial for cognitive functions and neuroprotection .
Biochemical Pathways:
The activation of NMDA receptors by this compound leads to various downstream effects, including:
- Increased intracellular calcium levels , which can enhance neurotransmitter release.
- Regulation of neuronal survival and apoptosis , potentially offering neuroprotective benefits against neurodegenerative diseases .
Anticancer Effects
Recent studies have highlighted the anticancer potential of related compounds within the same chemical class. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation:
- Cell Viability: In vitro studies demonstrated that these compounds significantly reduced cell viability in human ovarian cancer cell lines (e.g., SKOV3) through apoptosis induction and cell cycle arrest at the G2/M phase .
- Mechanisms of Action: The apoptotic effects were associated with downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax and p53 .
Pharmacological Effects
The compound has also been investigated for its effects on muscle contractility:
- Smooth Muscle Activity: Experimental results indicated that it modulates calcium currents in smooth muscle tissues by affecting muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). This modulation leads to a reduction in contractile strength in response to calcium-dependent contractions .
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on NMDA receptor modulation | Enhanced synaptic plasticity via NR2C/NR2D modulation | Potential for cognitive enhancement therapies |
| Anticancer activity in SKOV3 cells | Induced apoptosis through G2/M arrest | Possible application in ovarian cancer treatment |
| Smooth muscle contractility study | Inhibition of contractile activity through mAChR modulation | Insights for gastrointestinal motility disorders |
特性
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-30-20-9-7-8-19(15-20)28-27(35)29-13-12-18-14-25(32-3)26(33-4)16-21(18)22(29)17-34-24-11-6-5-10-23(24)31-2/h5-11,14-16,22H,12-13,17H2,1-4H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCGQLJVOTHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














